molecular formula C24H18FN3O4S2 B2625641 N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898440-90-9

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2625641
CAS No.: 898440-90-9
M. Wt: 495.54
InChI Key: RRZGVNRPULPRPA-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a synthetic organic compound designed for research applications, integrating a thiazole core with a benzenesulfonamide group. This structural combination is frequently explored in medicinal chemistry for developing novel bioactive molecules. Thiazole derivatives are recognized as privileged scaffolds in drug discovery and have demonstrated significant potential as anticancer agents . Recent studies on polysubstituted thiazole derivatives have shown that certain compounds exhibit low micromolar antiproliferative activity, outperforming standard chemotherapeutic agents like cisplatin in both drug-sensitive and drug-resistant lung cancer models, including 3D spheroids . The incorporation of the sulfonamide moiety is a strategic feature, as this group is known to facilitate strong electrostatic and hydrogen bonding interactions with protein residues in receptor binding sites, thereby improving the potential efficacy and physicochemical properties of the molecule . Furthermore, molecular docking studies of analogous thiazole compounds suggest potential for interaction with key oncogenic targets such as the epidermal growth factor receptor (EGFR) . This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O4S2/c1-15(29)22-21(16-6-3-2-4-7-16)26-24(33-22)27-23(30)17-8-5-9-19(14-17)28-34(31,32)20-12-10-18(25)11-13-20/h2-14,28H,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZGVNRPULPRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted acetophenone, the thiazole ring can be formed through a cyclization reaction with a thiourea derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative under basic conditions.

    Formation of the Benzamide Moiety: The final step involves coupling the sulfonamide-thiazole intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives, including this compound, can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies have shown that compounds with similar thiazole structures have demonstrated cytotoxic effects against human colorectal carcinoma cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamideHCT116TBD
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesHCT1165.85
4-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamideMCF-7TBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. Studies have demonstrated that certain thiazole-containing compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
N-(5-methyl-4-phenylthiazol-2-yl)-2-thioacetamideE. coli1.43 µM
Novel 5-substituted thiazole derivativesCandida aurisGreater than fluconazole

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Starting from acetophenone and thiourea, the thiazole ring is formed through cyclization.
  • Acetylation : The thiazole intermediate is acetylated using acetic anhydride.
  • Formation of the Benzamide Group : The acetylated thiazole is reacted with 4-amino benzoyl chloride to yield the benzamide structure.
  • Introduction of the Sulfonamide Group : Finally, the benzamide intermediate is reacted with a sulfonamide derivative to incorporate the fluorophenyl moiety.

This multi-step synthesis allows for the introduction of various functional groups that enhance biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of compounds similar to this compound:

Case Study 1: Anticancer Screening

A study evaluated a series of thiazole derivatives for their anticancer activity against multiple cell lines, including HCT116 and MCF7. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could be leveraged in drug design .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria and fungi. The findings revealed that certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus, highlighting their potential as novel antimicrobial agents in treating resistant infections .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)

  • Structure : Replaces the thiazole core with a thiadiazole-pyridine hybrid but retains the acetyl and benzamide groups.
  • Synthesis: Reflux of enaminone 4f with acetylacetone in acetic acid (80% yield) .
  • Key Data :
    • Melting Point : 290°C (indicative of high thermal stability).
    • IR : 1679 cm⁻¹ (acetyl C=O), 1605 cm⁻¹ (benzamide C=O).
    • ¹H-NMR : Distinct aromatic signals at δ 7.47–8.39 ppm.

Compound 6 (N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide)

  • Structure : Shares the thiazole and sulfamoyl groups but includes an additional oxoethyl spacer.
  • Synthesis : Ultrasonication-assisted reaction with DMAP in dichloromethane .
  • Key Data :
    • IR : Absence of C=O stretch in thiazole tautomer, confirming S-alkylation.

Compounds 51–55 (Triazine-sulfonamide derivatives)

  • Structure : Triazine core with sulfamoyl and fluorophenyl/methoxyphenyl substituents.
  • Synthesis: 33-hour reflux of precursors in ethanol (melting points: 237–279°C) .
  • Key Data :
    • Substituent Effects : Fluorine and trifluoromethyl groups enhance electronegativity and lipophilicity compared to methoxy derivatives.
Physicochemical Properties
Compound Core Structure Key Substituents Melting Point (°C) IR C=O/S=O (cm⁻¹) Synthesis Yield
Target Compound Thiazole 5-Acetyl, 4-phenyl, 4-F-sulfonamide Not reported Not reported Not reported
8a Thiadiazole-pyridine 5-Acetyl, benzamide 290 1679, 1605 80%
6 Thiazole Sulfamoyl, oxoethyl spacer Not reported 1663–1682 (C=O) Not reported
51–55 Triazine 4-Fluorophenyl, methoxy, CF₃ 237–279 Not reported Not reported
Spectral and Functional Group Analysis
  • Target Compound : Expected IR peaks include ~1670 cm⁻¹ (acetyl C=O), ~1600 cm⁻¹ (benzamide C=O), and ~1350/1150 cm⁻¹ (sulfonamide S=O). The 4-fluorophenyl group would show distinct ¹⁹F-NMR signals near δ -110 ppm.
  • Triazole Derivatives (7–9) : Exhibit tautomerism (thione vs. thiol), confirmed by absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹).

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide, a compound characterized by its thiazole core and various functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acetyl group, and a sulfonamide moiety, which contribute to its unique chemical properties. The fluorinated phenyl group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications. The molecular formula is C18H12F2N2O2SC_{18}H_{12}F_2N_2O_2S, with a molecular weight of 358.36 g/mol .

Structural Features

Functional Group Description
Thiazole RingContains nitrogen and sulfur, enhancing reactivity
Acetyl GroupIncreases lipophilicity
Sulfonamide MoietyPotential for enzyme inhibition
Fluorinated Phenyl GroupImproves pharmacokinetic properties

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, including those associated with chronic myeloid leukemia. The incorporation of the fluorine atom may enhance the compound's targeting capabilities and overall efficacy.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of thiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines. The mechanism of action appears to involve the modulation of apoptosis-related pathways through interaction with key proteins involved in cell proliferation .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, its activity against acetylcholinesterase (AChE) has been noted, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease. Compounds with similar structures have demonstrated promising AChE inhibitory activity, suggesting that this compound may also possess such properties .

Enzyme Inhibition Data

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase (AChE)2.7
Urease1.13

The biological activity of this compound is likely mediated through several mechanisms:

  • Protein Binding : The compound may bind to specific targets within cells, influencing their function and activity.
  • Pathway Modulation : It could modulate signaling pathways related to cell growth and apoptosis.
  • Enzyme Interaction : Inhibition of key enzymes involved in disease processes can lead to therapeutic effects.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate how this compound interacts with biological targets at the molecular level. These studies suggest that the compound can effectively bind to active sites on target proteins, which may explain its observed biological activities .

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